molecular formula C14H23NO4 B2491059 (4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid CAS No. 2253629-63-7

(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid

Cat. No. B2491059
CAS RN: 2253629-63-7
M. Wt: 269.341
InChI Key: GHFOICWXQRFLQZ-IINYFYTJSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds containing pyridine and related moieties, demonstrating their potential in developing hypertensive activity and antibacterial applications. Kumar and Mashelker (2007) explored the synthesis of 1,2,4-Oxadiazole heterocyclic compounds, expected to exhibit hypertensive activity, starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives ChemInform. Similarly, Görlitzer, Kramer, and Boyle (2000) developed gyrase inhibitors from 1,4-Dihydro-4-oxo-[1]benzothieno[3,2-b]pyridin-3-carbonsäureethylester, showing the inhibition of Escherichia coli and Bacillus megaterium growth, paralleling the effects of nalidixic acid Pharmazie.

Organometallic Complexes as Anticancer Agents

Stepanenko et al. (2011) synthesized organometallic complexes with pyrazolo[3,4-b]pyridines as potential cyclin-dependent kinase (Cdk) inhibitors, indicating their application in cancer therapy through structure-activity relationships Inorganic Chemistry.

Photochemical Synthesis

Komogortsev, Lichitsky, and Melekhina (2022) demonstrated an environmentally friendly photochemical synthesis approach, highlighting the importance of sustainable methods in chemical synthesis Molbank.

Quantum-Chemical Calculations

The formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives was explored by Yıldırım, Kandemirli, and Akçamur (2005), providing insights into reaction mechanisms and structural determinations of novel compounds Journal of Molecular Structure.

Therapeutic Agent Development

Melnykov, Volochnyuk, Ryabukhin, Rusanov, and Grygorenko (2018) developed a conformationally restricted γ-aminobutyric acid (GABA) analogue, showcasing the potential of structurally novel compounds in therapeutic applications Amino Acids.

Mechanism of Action

If the compound is a drug, this would involve how it interacts with the body to produce its effects. This can include the specific proteins or enzymes it interacts with and the biochemical pathways it affects .

Safety and Hazards

This involves detailing any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

(4aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-8-14(11(16)17)7-4-6-10(14)15/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFOICWXQRFLQZ-IINYFYTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid

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